N-butyl-1-(ethylsulfonyl)piperidine-4-carboxamide
Description
N-butyl-1-(ethylsulfonyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a butyl group at the carboxamide nitrogen and an ethylsulfonyl substituent at the piperidine ring’s 1-position. The ethylsulfonyl group is a critical functional moiety, likely influencing solubility, metabolic stability, and target binding affinity. Its synthesis would presumably follow protocols similar to those used for related compounds, such as acylations with ethylsulfonyl chloride under mild conditions .
Properties
IUPAC Name |
N-butyl-1-ethylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S/c1-3-5-8-13-12(15)11-6-9-14(10-7-11)18(16,17)4-2/h11H,3-10H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUBOILZYYFUNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-(ethylsulfonyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with butyl and ethylsulfonyl groups. . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-(ethylsulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the butyl or ethylsulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperidine derivatives .
Scientific Research Applications
Medicinal Chemistry
N-butyl-1-(ethylsulfonyl)piperidine-4-carboxamide is being investigated for its therapeutic potential. Piperidine derivatives are known for their diverse biological activities, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, making it a candidate for drug development targeting diseases such as cancer or metabolic disorders.
- Receptor Modulation : Its structure suggests potential interactions with various receptors, which could lead to novel therapeutic agents.
Biological Studies
Research indicates that compounds with similar structures have been utilized in biological assays to explore their effects on cellular pathways:
-
Inhibition of Kinases : Compounds related to piperidine derivatives have shown efficacy as inhibitors of protein kinases (e.g., PKB/Akt), which play crucial roles in cell signaling and cancer progression .
Compound Target IC50 (nM) Selectivity NEtBS PKB 150 High CCT128930 PKB 100 Moderate
Synthetic Applications
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : Its functional groups allow for further derivatization, enabling the creation of more complex chemical entities used in pharmaceuticals and agrochemicals.
Case Study 1: Inhibition of Protein Kinase B (PKB)
A study demonstrated that piperidine derivatives effectively inhibit PKB, a target involved in cancer signaling pathways. This compound was synthesized and tested alongside other analogs. Results indicated significant inhibition of PKB activity, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of piperidine derivatives, including this compound. The compound exhibited activity against various bacterial strains, suggesting its utility in developing new antibiotics.
Mechanism of Action
The mechanism of action of N-butyl-1-(ethylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares N-butyl-1-(ethylsulfonyl)piperidine-4-carboxamide with four structurally related piperidine-4-carboxamide derivatives synthesized in recent studies (). Key differences in substituents, synthesis methods, and physicochemical properties are highlighted.
Structural Variations
Key Observations :
Key Observations :
- Ethylsulfonyl chloride (used in 2hb) requires dichloromethane (DCM) as a solvent, contrasting with DMF for benzoyl or tetrahydrofuran-based acylations.
- Benzoyl chloride achieved the highest yield (84%), suggesting steric or electronic advantages in coupling reactions .
Physicochemical Properties
All analogs, including 2hb, were isolated as white crystalline solids and characterized via $ ^1H $ NMR and high-resolution mass spectrometry (HRMS). The ethylsulfonyl group in 2hb and the target compound may enhance stability against enzymatic degradation compared to ester-based substituents (e.g., tetrahydrofuran-carbonyl) .
Pharmacological Context and Research Findings
While the target compound’s bioactivity remains uncharacterized in the provided evidence, structurally related piperidine-4-carboxamides have shown promise as antiviral agents. For example, derivatives with fluorobenzyl or naphthalene substituents demonstrated inhibitory activity against SARS-CoV-2 in preliminary studies . The ethylsulfonyl moiety in the target compound may similarly enhance interactions with viral proteases or host receptors, though experimental validation is needed.
Biological Activity
N-butyl-1-(ethylsulfonyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives, which are recognized for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a butyl group and an ethylsulfonyl moiety. The presence of these functional groups is crucial for its biological activity, influencing its interaction with various molecular targets.
The precise mechanism of action for this compound is not fully elucidated in the literature. However, similar compounds have demonstrated interactions with various receptors and enzymes, suggesting that this compound may modulate similar pathways. For instance, piperidine derivatives are often investigated for their role in enzyme inhibition and receptor binding, which can lead to therapeutic effects in different disease models.
Biological Activities
Case Study 1: Antiviral Screening
In a study evaluating the antiviral properties of piperidine derivatives, compounds similar to this compound were screened against SARS-CoV-2 proteases. While no significant inhibition was noted at higher concentrations, the study highlighted the importance of structural optimization for enhancing antiviral activity .
Case Study 2: Cancer Cell Line Evaluation
A comparative analysis of piperidine derivatives demonstrated varying levels of cytotoxicity against different cancer cell lines. The results indicated that modifications at specific positions on the piperidine ring significantly influenced biological activity. This suggests that this compound could be optimized for improved efficacy against cancer cells .
Data Table: Biological Activities of Piperidine Derivatives
Q & A
Q. Methodological Considerations :
- Catalyst optimization : Transition-metal catalysts (e.g., Pd for coupling reactions) can improve yields .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for sulfonylation .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Table 1 : Example Reaction Yields Under Different Conditions
| Step | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | EDC/HOBt | DMF | 78 | 92 |
| 2 | None | Pyridine | 85 | 95 |
| 3 | K₂CO₃ | AcCN | 70 | 90 |
Which advanced characterization techniques are critical for confirming the structure of this compound?
Basic Research Question
- X-ray crystallography : Resolves 3D molecular geometry and confirms substituent positions (e.g., ethylsulfonyl orientation) .
- NMR spectroscopy :
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₂H₂₄N₂O₃S) .
Advanced Consideration : Use dynamic NMR to study conformational flexibility of the piperidine ring in solution .
How can computational methods predict the biological activity of this compound?
Advanced Research Question
- Molecular docking : Simulate binding affinity to target proteins (e.g., enzymes or receptors). Tools like AutoDock Vina assess interactions with active sites .
- DFT calculations : Evaluate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity or stability .
- MD simulations : Study compound behavior in biological membranes over nanoseconds .
Q. Data-Driven Workflow :
Target selection : Prioritize proteins with known piperidine-binding pockets (e.g., serotonin receptors) .
Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .
How should researchers address contradictions in reported solubility or stability data?
Advanced Research Question
- Controlled replication : Repeat experiments under identical conditions (solvent, temperature, pH) .
- Analytical cross-verification : Use HPLC and TGA (thermogravimetric analysis) to confirm stability profiles .
- Meta-analysis : Compare data across peer-reviewed studies, noting solvent systems (e.g., DMSO vs. aqueous buffers) .
Example : If solubility in water conflicts, test under buffered (pH 7.4) vs. unbuffered conditions, as protonation of the piperidine nitrogen may vary .
What safety protocols are essential for handling this compound?
Basic Research Question
- PPE : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride byproducts .
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the sulfonyl group .
Advanced Consideration : Conduct risk assessment using SDS data (e.g., acute toxicity LD₅₀ values) to design emergency response protocols .
How can researchers design experiments to elucidate the reaction mechanism of sulfonylation in this compound?
Advanced Research Question
- Isotopic labeling : Use ³⁴S-labeled ethylsulfonyl chloride to track incorporation via MS .
- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy (C=O and S=O stretches) .
- Intermediate trapping : Quench reactions at timed intervals to isolate intermediates (e.g., sulfonic acid derivatives) .
Table 2 : Mechanistic Probes and Outcomes
| Probe Method | Observable Outcome | Mechanistic Insight |
|---|---|---|
| ³⁴S labeling | Isotope pattern in MS | Confirms sulfonyl group origin |
| In-situ IR | Disappearance of S=O reactant peaks | Identifies rate-determining step |
| DFT transition states | Energy barriers for intermediates | Validates proposed pathway |
What strategies minimize byproducts during this compound synthesis?
Basic Research Question
- Temperature control : Maintain ≤0°C during sulfonylation to suppress side reactions (e.g., over-sulfonation) .
- Protecting groups : Temporarily block the carboxamide during butylation to prevent cross-reactivity .
- Catalytic scavengers : Use polymer-supported reagents to remove excess alkylating agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
